(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione
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Overview
Description
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an ethoxymethylidene group at the fourth position and a phenyl group at the second position of the isoquinoline ring, along with a 1,3-dione functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with ethyl formate under basic conditions to introduce the ethoxymethylidene group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition. The final product is typically isolated through crystallization or distillation, ensuring high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the dione functionality to corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Isoquinoline alcohols.
Substitution: Substituted isoquinoline derivatives with varied functional groups.
Scientific Research Applications
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme function by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-(methoxymethylidene)-2-phenylisoquinoline-1,3-dione
- (4E)-4-(ethoxymethylidene)-2-methylisoquinoline-1,3-dione
- (4E)-4-(ethoxymethylidene)-2-phenylquinoline-1,3-dione
Uniqueness
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-12-16-14-10-6-7-11-15(14)17(20)19(18(16)21)13-8-4-3-5-9-13/h3-12H,2H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBMOBVTTURGH-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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